molecular formula C8H8ClN5 B2514047 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine CAS No. 1203114-58-2

2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine

Cat. No. B2514047
CAS RN: 1203114-58-2
M. Wt: 209.64
InChI Key: RZXPZHMUPMCMEW-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that has been synthesized and studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins in the target organism or cell. For example, in medicinal chemistry, it has been investigated as a potential inhibitor of kinases or proteases that are involved in various disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine are dependent on the specific application and target organism or cell. In medicinal chemistry, it has been studied for its potential effects on cell proliferation, apoptosis, and inflammation. In agrochemicals, it has been investigated for its potential effects on plant growth and disease resistance. In materials science, it has been studied for its potential effects on material properties such as conductivity, optical properties, and mechanical strength.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine in lab experiments include its relatively simple synthesis method, its potential for diverse applications, and its availability from commercial sources. However, some limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential effects.

Future Directions

There are many future directions for the study of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine. Some potential directions include:
1. Further investigation of its potential as a drug candidate for the treatment of various diseases.
2. Optimization of its synthesis method to improve yield and purity.
3. Investigation of its potential as a building block for the synthesis of novel materials with unique properties.
4. Further studies to understand its mechanism of action and potential effects on target organisms or cells.
5. Investigation of its potential as a herbicide or fungicide for agricultural applications.
6. Development of new methods for its analysis and detection in complex matrices.
In conclusion, 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations for various applications.

Synthesis Methods

The synthesis of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine involves the reaction of 2-chloro-5-methylpyrimidine-4-carboxylic acid with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or under reflux conditions.

Scientific Research Applications

2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine has been studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In agrochemicals, it has been studied for its potential use as a herbicide or fungicide. In materials science, it has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-chloro-5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXPZHMUPMCMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=NC=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine

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